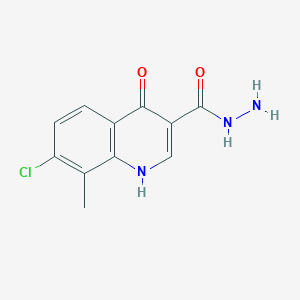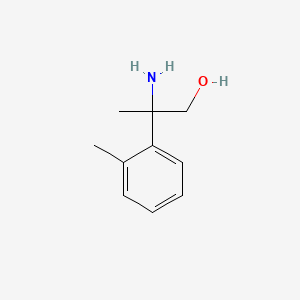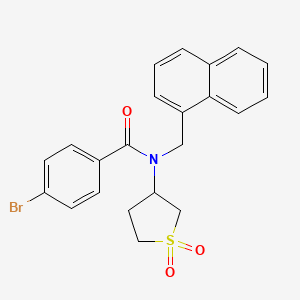![molecular formula C18H20BrNO2S B12117532 4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)
4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida es un compuesto orgánico complejo con una estructura única que incluye un átomo de bromo, un anillo de tiofeno y un anillo de tetrahidrofurano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida normalmente implica múltiples pasos. Un método común incluye la bromación de un precursor de benzamida, seguido de la introducción de los grupos tiofeno y tetrahidrofurano mediante reacciones de sustitución nucleófila. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano o tetrahidrofurano, y catalizadores como paladio sobre carbono para facilitar las reacciones.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones de bromación y sustitución a gran escala, con un control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El átomo de bromo se puede reducir para formar un derivado sustituido por hidrógeno.
Sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como la azida de sodio para la sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfóxidos, mientras que la sustitución del átomo de bromo puede producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida implica su interacción con objetivos moleculares y vías específicas. El átomo de bromo y el anillo de tiofeno juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
2-bromo-N-metilbenzamida: Estructura similar pero carece de los anillos de tiofeno y tetrahidrofurano.
4-metoxi-N-(6-metil-2-piridinil)benzamida: Contiene un grupo metoxi en lugar de un átomo de bromo.
4-cloro-N-(6-metil-2-fenilimidazo[1,2-a]piridin-3-il)benzamida: Contiene un átomo de cloro y un anillo de imidazo[1,2-a]piridina.
Unicidad
4-bromo-N-[(3-metiltiofen-2-il)metil]-N-(tetrahidrofurano-2-ilmetil)benzamida es única debido a su combinación de un átomo de bromo, un anillo de tiofeno y un anillo de tetrahidrofurano. Esta estructura única imparte propiedades químicas y biológicas específicas que la distinguen de compuestos similares.
Propiedades
Fórmula molecular |
C18H20BrNO2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H20BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h4-8,10,16H,2-3,9,11-12H2,1H3 |
Clave InChI |
IVPAMXDEJGYQTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)
![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)



![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)



